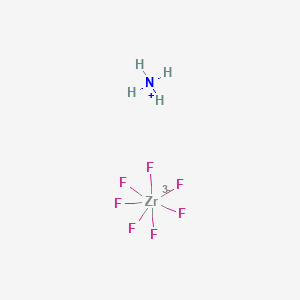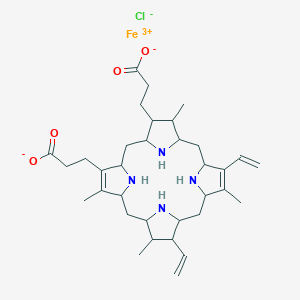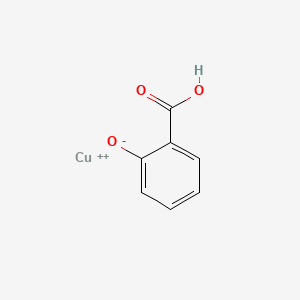
クエン酸鉄(III)三水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ferric citrate trihydrate is an iron-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a water-soluble, reddish-brown powder that is commonly used in the pharmaceutical industry. Ferric citrate trihydrate is known for its ability to bind to phosphate ions in the human body, making it a promising treatment for hyperphosphatemia, a condition characterized by high levels of phosphate in the blood.
科学的研究の応用
慢性腎臓病 (CKD) におけるリン酸結合剤
クエン酸鉄(III)三水和物は、慢性腎臓病 (CKD) 患者の高リン酸血症のコントロールのための経口リン酸結合剤として使用されます {svg_1}. これは、透析を受けている CKD 患者の血液中のリンレベルを制御するのに役立ちます.
細胞培養アプリケーションにおける鉄源
クエン酸鉄(III)三水和物は、細胞培養アプリケーションで使用される鉄源を提供します. これは、生物学的研究や医薬品開発において重要です。
鉄欠乏性貧血の治療
クエン酸鉄(III)水和物は、鉄欠乏性貧血の治療に効果的であることが示されています {svg_2}. ヘモグロビン濃度の変化に関して、クエン酸鉄(III)ナトリウムと同等であることがわかりました {svg_3}.
胃腸副作用の軽減
他の経口鉄製剤と比較して、クエン酸鉄(III)水和物は、悪心や嘔吐などの胃腸副作用を引き起こすリスクが低いことがわかっています {svg_4}. これは、鉄欠乏性貧血の患者にとってより許容できる選択肢になります。
アルミニウム毒性のリスク
研究によると、クエン酸鉄(III)水和物は、食物や飲料水からのアルミニウムの吸収を増加させる可能性があります {svg_5}. これは、特に腎機能が低下している患者では、アルミニウム毒性のリスクを高める可能性があります {svg_6}.
透析および非透析依存性 CKD における高リン酸血症の改善
クエン酸鉄(III)水和物は、透析を受けている患者と非透析依存性慢性腎臓病 (CKD) 患者の両方において、高リン酸血症の改善のために承認されています {svg_7}.
作用機序
Upon ingestion, ferric iron is converted to ferrous iron by the enzyme ferric reductase in the gastrointestinal tract. The molecules are absorbed in the same highly regulated physiological pathway as dietary iron. In the bloodstream, ferrous iron is oxidized back to ferric iron, which binds to transferrin, an iron transfer protein that transports iron to the bone marrow for incorporation into hemoglobin for red blood cell production .
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis of Ferric citrate trihydrate can be achieved by reacting ferric hydroxide with citric acid in an aqueous solution. The resulting product is then filtered, washed, and dried to obtain Ferric citrate trihydrate.", "Starting Materials": [ "Ferric hydroxide", "Citric acid", "Water" ], "Reaction": [ "Dissolve citric acid in water to form a solution", "Add ferric hydroxide to the citric acid solution while stirring", "Heat the mixture to 80-90°C and maintain the temperature for 2-3 hours", "Filter the resulting product and wash it with water to remove impurities", "Dry the product at 100-110°C to obtain Ferric citrate trihydrate" ] } | |
| 17217-76-4 | |
分子式 |
C6H14FeO10 |
分子量 |
302.01 g/mol |
IUPAC名 |
2-hydroxypropane-1,2,3-tricarboxylic acid;iron;trihydrate |
InChI |
InChI=1S/C6H8O7.Fe.3H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;3*1H2 |
InChIキー |
HCQHEELQALBYIW-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.[Fe+3] |
正規SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O.O.[Fe] |
製品の起源 |
United States |
Q1: What is the role of Ferric citrate trihydrate in the context of uranium removal using nanoscale zero-valent iron particles?
A1: While the provided research paper [] focuses on carbon-supported nanoscale zero-valent iron particles for uranium removal and doesn't directly investigate Ferric citrate trihydrate, it highlights the importance of understanding iron's role in the process. Ferric citrate trihydrate, a source of soluble ferric iron, can be relevant in this context. When zero-valent iron particles oxidize during uranium removal, ferric iron species are generated. Studying Ferric citrate trihydrate could provide insights into the behavior of these ferric iron species, their interactions with uranium, and their potential impact on the overall removal efficiency. This understanding can contribute to optimizing uranium removal strategies using iron-based materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1Z,2E)-Bis[(2-methoxyphenyl)methylidene]hydrazine](/img/structure/B1144286.png)





